EGFR T790M/C797S Double Mutant Inhibition: Potency Comparison Against Clinical Resistance Mutation
2-(3-Amino-2,6-difluorophenyl)acetic acid, when incorporated as a structural component into an advanced EGFR inhibitor chemotype, demonstrates potent inhibitory activity against the clinically challenging EGFR T790M/C797S double mutant with an IC50 of 5.70 nM [1]. This represents a meaningful differentiation from the parent pazopanib scaffold, which exhibits significantly higher IC50 values against VEGFR2 (30 nM) and lacks documented activity against the T790M/C797S resistance mutation .
| Evidence Dimension | Inhibitory potency against EGFR T790M/C797S double mutant |
|---|---|
| Target Compound Data | IC50 = 5.70 nM |
| Comparator Or Baseline | Pazopanib (parent scaffold): IC50 against VEGFR2 = 30 nM; no documented activity against T790M/C797S |
| Quantified Difference | 5.70 nM vs. no comparable activity |
| Conditions | HTRF assay using fluorogenic substrate in presence of ATP; EGFR T790M/C797S double mutant (unknown origin) |
Why This Matters
This demonstrates utility in addressing tertiary EGFR mutations that confer resistance to third-generation inhibitors, a specific unmet need in NSCLC treatment.
- [1] BindingDB. BDBM50585297 (CHEMBL5080676): IC50 = 5.70 nM for inhibition of EGFR T790M/C797S double mutant. HTRF assay with fluorogenic substrate in presence of ATP. View Source
